3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(4-fluorophenyl)methanone
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Overview
Description
3,4-dihydropyrimido[1,2-a][1,3]benzimidazol-1(2H)-yl(4-fluorophenyl)methanone is a complex organic compound that belongs to the class of fused heterocyclic compounds. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrimido[1,2-a]benzimidazole core fused with a fluorophenyl group, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydropyrimido[1,2-a][1,3]benzimidazol-1(2H)-yl(4-fluorophenyl)methanone typically involves the reaction between 1,2-diaminoimidazole and N-arylmaleimides. The reaction conditions can vary, but common methods include heating the reactants in the presence of a suitable solvent and catalyst. For instance, the reaction can be carried out in refluxing pyridine, yielding the desired product in high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydropyrimido[1,2-a][1,3]benzimidazol-1(2H)-yl(4-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3,4-dihydropyrimido[1,2-a][1,3]benzimidazol-1(2H)-yl(4-fluorophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dihydropyrimido[1,2-a][1,3]benzimidazol-1(2H)-yl(4-fluorophenyl)methanone involves its interaction with specific molecular targets. For instance, as a CRF1 receptor antagonist, it binds to the CRF1 receptor, inhibiting its activity and thereby modulating the stress response pathway . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydropyrazino[1,2-a]benzimidazol-1(2H)-one: Another fused heterocyclic compound with similar structural features.
Halogen-containing 2-methylpyrimido[1,2-a]benzimidazol-4(10H)-ones: These compounds share the pyrimido[1,2-a]benzimidazole core but differ in their substituents.
Uniqueness
3,4-dihydropyrimido[1,2-a][1,3]benzimidazol-1(2H)-yl(4-fluorophenyl)methanone is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H14FN3O |
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Molecular Weight |
295.31 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-1-yl-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C17H14FN3O/c18-13-8-6-12(7-9-13)16(22)21-11-3-10-20-15-5-2-1-4-14(15)19-17(20)21/h1-2,4-9H,3,10-11H2 |
InChI Key |
ZORMVLMNKSOVHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=CC=CC=C3N=C2N(C1)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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